molecular formula C20H15FN4O2S B2416832 1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea CAS No. 1105246-92-1

1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea

Cat. No.: B2416832
CAS No.: 1105246-92-1
M. Wt: 394.42
InChI Key: LEZACRVJCXZJGO-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a useful research compound. Its molecular formula is C20H15FN4O2S and its molecular weight is 394.42. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-fluorophenyl)-3-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2S/c1-12-10-18(26)25-17(11-28-20(25)22-12)13-2-6-15(7-3-13)23-19(27)24-16-8-4-14(21)5-9-16/h2-11H,1H3,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZACRVJCXZJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C19H17FN4OS\text{C}_{19}\text{H}_{17}\text{F}\text{N}_4\text{O}\text{S}

This compound features a fluorophenyl group and a thiazolo-pyrimidine moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiazolo[3,2-a]pyrimidine core through cyclization reactions.
  • Substitution reactions to introduce the fluorophenyl and other functional groups.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells .

Inhibition of Enzymatic Activity

The compound has shown promising results as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. In vitro studies demonstrated that modifications to the urea scaffold can enhance IDO1 inhibitory activity significantly. Compounds with electron-withdrawing groups at the para-position exhibited improved binding affinity .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of thiazole derivatives. The compound's structural analogs have been evaluated against various bacterial strains, showing efficacy comparable to standard antibiotics like oxytetracycline .

Pharmacokinetics

Pharmacokinetic studies in animal models revealed that the compound has moderate clearance rates and extensive tissue distribution. Parameters such as half-life and bioavailability were assessed to understand its therapeutic potential better. For example, one study reported a half-life of approximately 11.2 hours and an oral bioavailability of 87.4% for a structurally similar derivative .

Case Studies and Research Findings

Study Objective Key Findings
Evaluate IDO1 inhibitionCompound showed significant IDO1 inhibitory activity with IC50 values improving with para-substituted phenyl groups.
Assess antimicrobial effectsThiazole derivatives demonstrated enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
Investigate anticancer propertiesThiazolidinone derivatives exhibited potent anticancer effects in vitro, particularly against prostate cancer cells.

The proposed mechanism for the biological activity of this compound involves:

  • Binding Interactions : The fluorophenyl group enhances hydrophobic interactions with target proteins, while the thiazolo-pyrimidine moiety may participate in hydrogen bonding.
  • Inhibition Pathways : By inhibiting IDO1, the compound may restore immune response against tumors by preventing tryptophan catabolism, which is crucial for tumor immune escape.

Scientific Research Applications

Antiproliferative Activity

Overview
The compound has been evaluated for its antiproliferative effects against several cancer cell lines. Studies have demonstrated that derivatives of urea compounds exhibit substantial cytotoxicity, making them promising candidates for cancer treatment.

Case Studies

  • In Vitro Screening : A study synthesized a series of urea derivatives, including those similar to 1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea, and tested them against A549 (lung), HCT-116 (colon), and PC-3 (prostate) cancer cell lines. The results indicated significant antiproliferative activity, with some compounds demonstrating IC50 values lower than those of established anticancer agents .
  • Mechanistic Insights : Further investigations revealed that certain derivatives could induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential. These findings suggest that the urea scaffold can be optimized for enhanced anticancer efficacy .

Urease Inhibition

Mechanism and Importance
Urease is an enzyme linked to various pathological conditions, including kidney stone formation and certain infections. Compounds like this compound may serve as effective urease inhibitors.

Research Findings
A study focused on synthesizing thiourea and urea derivatives as urease inhibitors reported that modifications to the phenyl ring affected inhibitory activity significantly. The synthesized compounds exhibited potent urease inhibition compared to standard thiourea, indicating their potential therapeutic application in managing urease-related disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound.

Substituent Effect on Activity Reference
Fluorine on phenyl ringEnhances lipophilicity and cellular uptake
Methyl group on thiazoleIncreases potency against specific cancer cell lines
Urea linkageCritical for maintaining biological activity

Q & A

Q. What are the established synthetic routes for preparing 1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea?

The synthesis typically involves coupling a fluorophenyl isocyanate derivative with an amine-functionalized thiazolopyrimidine precursor. A common approach is to react 4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)aniline with 1-(4-fluorophenyl)isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts. Reaction optimization may require monitoring via TLC or HPLC to confirm intermediate formation .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer. Structure solution employs direct methods (e.g., SHELXT), followed by refinement using SHELXL. Key parameters include R-factors (<0.05) and hydrogen-bonding networks, which are analyzed using software like Mercury . For example, reports a related thiazolopyrimidine structure with C–H···O and π-π stacking interactions, critical for stability .

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and purity. Fluorine-19 NMR is critical for verifying the 4-fluorophenyl group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula.
  • IR Spectroscopy : Identifies urea C=O stretches (~1650–1700 cm1^{-1}) and thiazole ring vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values or mechanism-of-action claims may arise from assay conditions (e.g., cell lines, serum concentrations). Strategies include:

  • Dose-response standardization : Use a unified protocol (e.g., NIH Guidelines).
  • Orthogonal assays : Validate results via fluorescence-based and colorimetric assays.
  • Meta-analysis : Pool data from multiple studies to identify trends, as seen in ’s approach to thiazolopyrimidine bioactivity .

Q. What computational methods predict intermolecular interactions in this compound’s solid-state structure?

Density Functional Theory (DFT) calculates hydrogen-bond energies and π-π interactions. Graph set analysis (as in ) classifies H-bond motifs (e.g., R22(8)R_2^2(8) rings). Molecular dynamics simulations model packing efficiency, correlating with experimental crystallinity data from SC-XRD .

Q. How can synthesis yield be optimized using Design of Experiments (DoE)?

DoE (e.g., factorial design) identifies critical variables (temperature, solvent polarity, catalyst loading). highlights flow-chemistry approaches for precise control of reaction parameters, reducing side products. Response surface methodology (RSM) can maximize yield while minimizing purification steps .

Q. What strategies improve aqueous solubility for pharmacological testing?

  • Co-crystallization : Introduce hydrophilic co-formers (e.g., succinic acid) via solvent-drop grinding.
  • Prodrug design : Modify the urea moiety to a hydrolyzable ester.
  • Micellar encapsulation : Use PEG-based surfactants, as demonstrated in for similar heterocycles .

Methodological Challenges and Data Interpretation

Q. How are hydrogen-bonding patterns analyzed to explain crystallographic disorder?

Disordered regions in SC-XRD data are refined using PART instructions in SHELXL. Hydrogen-bonding networks are mapped via Mercury, with graph set analysis ( ) categorizing motifs like DD (donor) and AA (acceptor) patterns. Thermal ellipsoid plots assess atomic displacement, distinguishing static disorder from dynamic effects .

Q. What analytical techniques validate purity in enantiomerically enriched samples?

  • Chiral HPLC : Uses columns like Chiralpak AD-H to resolve enantiomers.
  • Circular Dichroism (CD) : Confirms absolute configuration via Cotton effects.
  • Polarimetry : Measures specific rotation, comparing with literature values for related urea derivatives .

Q. How can researchers address discrepancies between computational and experimental LogP values?

Experimental LogP is determined via shake-flask (HPLC-UV) or potentiometric methods. Computational predictions (e.g., XLogP3) may fail due to intramolecular H-bonding. Calibration with structurally similar compounds (e.g., ’s fluorinated analogs) improves accuracy .

Tables of Key Data

Q. Table 1. Representative Crystallographic Data for Related Compounds

CompoundSpace GroupR-factorKey InteractionsReference
Ethyl 5-(3-fluorophenyl)-thiazolopyrimidineP21_1/c0.054C–H···O, π-π stacking
Urea-thiazolo[3,2-a]pyrimidine derivativeC2/c0.048N–H···O, C–F···H–C

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Diurea adductExcess isocyanateStoichiometric control via syringe pump
Thiazole ring-openingAcidic conditionsUse buffered solvents (pH 7–8)

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